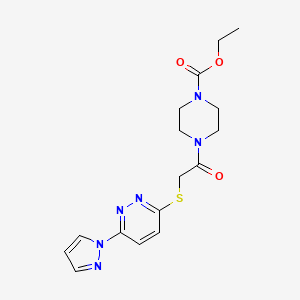
ethyl 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed. Hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form related compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolylpyridazine core, which is an interesting non-fused biheterocyclic system . This core is attached to a piperazine ring via an acetyl linkage, and the entire molecule is functionalized with an ethyl carboxylate group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to the query compound, have been explored for their potential in generating hybrid molecules with significant biological activities. Such compounds, derived from ethyl piperazine-1-carboxylate through several synthesis steps, have been evaluated for antimicrobial, antilipase, and antiurease activities. Notably, some synthesized compounds demonstrated moderate to good antimicrobial effectiveness against tested microorganisms, with specific compounds exhibiting notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimycobacterial Activity
Investigations into thiazole-aminopiperidine hybrid analogues, which are structurally related to the query compound, have led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. This research highlighted the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, with promising compounds exhibiting significant inhibitory activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate stood out for its activity across several assays, demonstrating its potential as a lead compound for further development (Jeankumar et al., 2013).
Heterocyclic Synthesis
The compound has also been a precursor in the synthesis of various heterocyclic systems, showcasing its versatility in organic synthesis. Studies have demonstrated its utilization in generating diverse heterocyclic compounds, which were then evaluated for their biological activities. This includes antimicrobial and antifungal assessments, offering insights into the compound's potential as a building block for therapeutically relevant molecules. For instance, novel pyrazoline and pyrazole derivatives synthesized from related compounds have shown significant antimicrobial and antifungal activities, highlighting the therapeutic potential of such chemical frameworks (Hassan, 2013).
Eigenschaften
IUPAC Name |
ethyl 4-[2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-2-25-16(24)21-10-8-20(9-11-21)15(23)12-26-14-5-4-13(18-19-14)22-7-3-6-17-22/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFHBFGXDWQJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
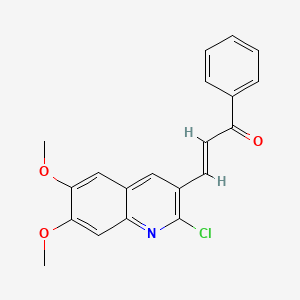
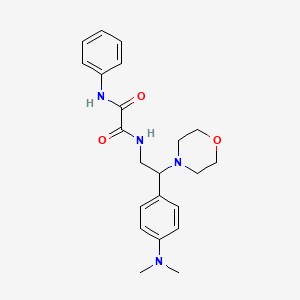

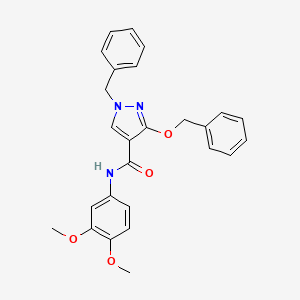

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2599472.png)
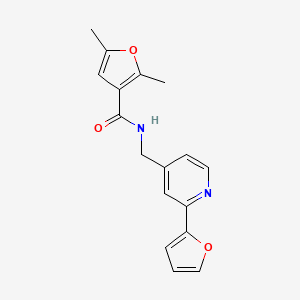
![5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2599475.png)
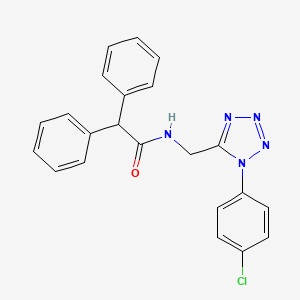
![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)
![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)
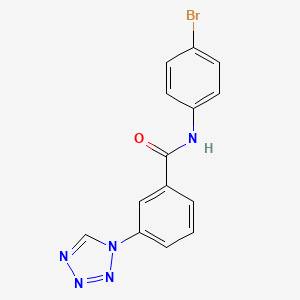

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)
